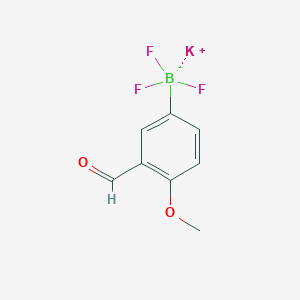
3-甲酰基-4-甲氧基苯基三氟硼酸钾
描述
Potassium 3-formyl-4-methoxyphenyltrifluoroborate is a biochemical compound used for proteomics research . Its molecular formula is C8H7BF3O2•K .
Molecular Structure Analysis
The molecular structure of Potassium 3-formyl-4-methoxyphenyltrifluoroborate can be represented by the linear formula: H3COC6H4BF3·K . The molecular weight of the compound is 214.03 .Chemical Reactions Analysis
Potassium trifluoroborates, including Potassium 3-formyl-4-methoxyphenyltrifluoroborate, are a special class of organoboron reagents. They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis
Potassium 3-formyl-4-methoxyphenyltrifluoroborate is a solid compound with a melting point of 178-183 °C .科学研究应用
铃木交叉偶联反应
3-甲酰基-4-甲氧基苯基三氟硼酸钾: 广泛应用于铃木交叉偶联反应 。该反应在有机化学领域至关重要,可以形成碳-碳键。该化合物是一种有效的硼酸替代物,促进各种有机卤化物与有机硼化合物偶联,合成各种芳香化合物。该过程对于药物、农药和有机材料的开发至关重要。
作用机制
安全和危害
生化分析
Biochemical Properties
Potassium 3-formyl-4-methoxyphenyltrifluoroborate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in Suzuki Cross-Coupling reactions, where it acts as a potent boronic acid surrogate . This interaction is crucial for the formation of carbon-carbon bonds in organic synthesis. The nature of these interactions involves the formation of stable complexes with enzymes and proteins, facilitating the desired biochemical reactions.
Cellular Effects
Potassium 3-formyl-4-methoxyphenyltrifluoroborate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, it can modulate metabolic pathways, impacting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Potassium 3-formyl-4-methoxyphenyltrifluoroborate involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in biochemical pathways. For instance, its role in Suzuki Cross-Coupling reactions involves the formation of stable complexes with boronic acids, facilitating the coupling process . These interactions can result in changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 3-formyl-4-methoxyphenyltrifluoroborate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of Potassium 3-formyl-4-methoxyphenyltrifluoroborate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes . Toxicity studies have indicated that high doses of the compound can cause adverse effects on cellular and organ function.
Metabolic Pathways
Potassium 3-formyl-4-methoxyphenyltrifluoroborate is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in Suzuki Cross-Coupling reactions highlights its importance in organic synthesis, where it facilitates the formation of carbon-carbon bonds . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Potassium 3-formyl-4-methoxyphenyltrifluoroborate within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s activity and function, determining its overall impact on cellular processes.
Subcellular Localization
Potassium 3-formyl-4-methoxyphenyltrifluoroborate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with cellular components, determining its role in biochemical reactions and cellular processes.
属性
IUPAC Name |
potassium;trifluoro-(3-formyl-4-methoxyphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTNAHZGXDZRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)C=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


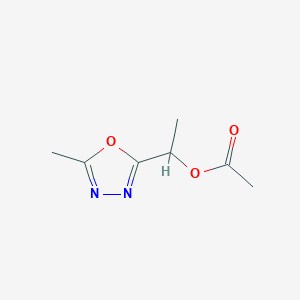
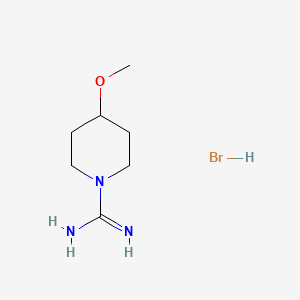


![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)
![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1470903.png)

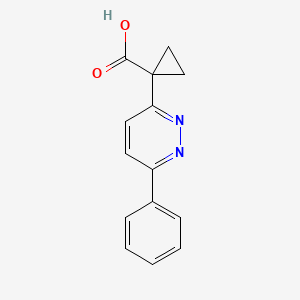
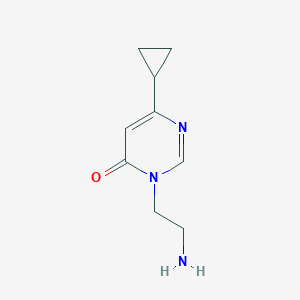

![2-chloro-N-[(5-cyclopropylisoxazol-4-yl)methyl]acetamide](/img/structure/B1470917.png)
![7-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470918.png)
![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)

